molecular formula C15H13N3O2 B13852298 3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one

3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one

Cat. No.: B13852298
M. Wt: 267.28 g/mol
InChI Key: YBXVGGTWMHMZCD-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the imidazole ring, known for its biological activity, and the pyridine ring, known for its versatility in chemical reactions, makes this compound a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the imidazole or pyridine rings.

Scientific Research Applications

3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one is unique due to its combined imidazole and pyridine rings, which confer a range of chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

3-hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one

InChI

InChI=1S/C15H13N3O2/c1-17-8-12(7-14(19)15(17)20)18-9-13(16-10-18)11-5-3-2-4-6-11/h2-10,19H,1H3

InChI Key

YBXVGGTWMHMZCD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)O)N2C=C(N=C2)C3=CC=CC=C3

Origin of Product

United States

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